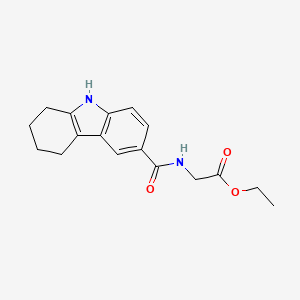
ethyl N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycinate, also known as TG6-10-1, is a novel compound that has been extensively studied for its potential use in scientific research. It is a carbazole derivative that has shown promising results in various biochemical and physiological studies.
作用機序
The mechanism of action of ethyl N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycinate involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound inhibits PKC activity by binding to the regulatory domain of the enzyme, thereby preventing its activation by diacylglycerol (DAG) and calcium ions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Furthermore, it has been shown to have neuroprotective effects by reducing neuronal cell death in models of ischemia and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of ethyl N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycinate is its specificity for PKC inhibition. Unlike other PKC inhibitors, such as staurosporine and calphostin C, this compound does not inhibit other kinases, such as protein kinase A (PKA) and protein kinase B (PKB). This specificity makes this compound a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
将来の方向性
There are several future directions for the use of ethyl N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycinate in scientific research. One potential application is in the study of the role of PKC in cancer progression. PKC has been shown to play a crucial role in various aspects of cancer progression, including cell proliferation, migration, and invasion. Therefore, the use of this compound as a PKC inhibitor could provide valuable insights into the role of PKC in cancer progression. Another potential application is in the study of the role of PKC in neurodegenerative diseases, such as Alzheimer's disease. PKC has been shown to play a crucial role in various aspects of neuronal function, including synaptic plasticity and memory formation. Therefore, the use of this compound as a PKC inhibitor could provide valuable insights into the role of PKC in neurodegenerative diseases.
合成法
The synthesis of ethyl N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycinate involves the condensation reaction between ethyl glycinate and 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain a white solid with a yield of 75-80%.
科学的研究の応用
Ethyl N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycinate has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
ethyl 2-(6,7,8,9-tetrahydro-5H-carbazole-3-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-22-16(20)10-18-17(21)11-7-8-15-13(9-11)12-5-3-4-6-14(12)19-15/h7-9,19H,2-6,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCFQVCDPJKLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-pyridinyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5428298.png)
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5428300.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428308.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5428310.png)
![2,5-dichloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5428312.png)
![3-({[4-(isopropoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5428318.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428319.png)
![1-{[6-(3-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5428338.png)
![(2-methoxyethyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5428341.png)
![ethyl 5-{[(5-methyl-3-furoyl)amino]methyl}-3-furoate](/img/structure/B5428351.png)
![N-(3,4-dimethylphenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3-piperidinamine](/img/structure/B5428356.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5428367.png)
![2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5428376.png)
![N-[1-[(tert-butylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5428386.png)